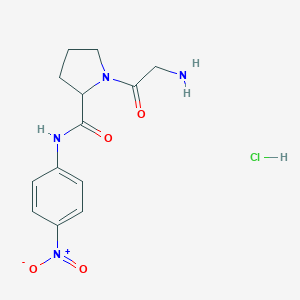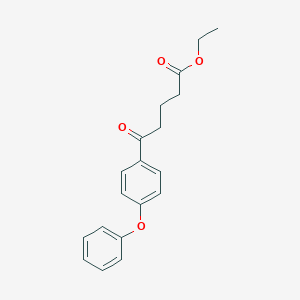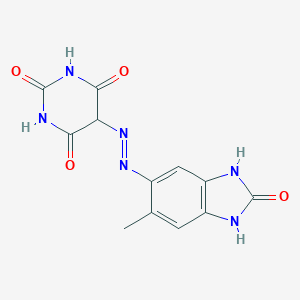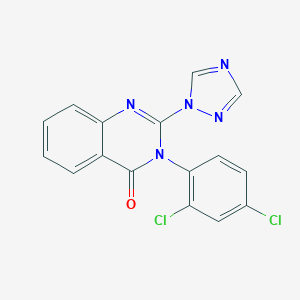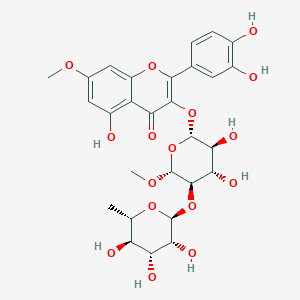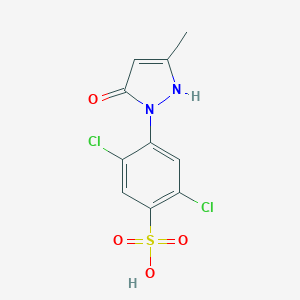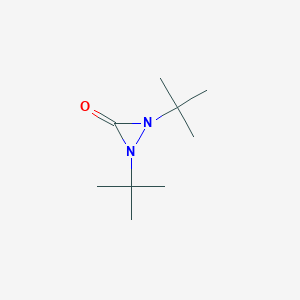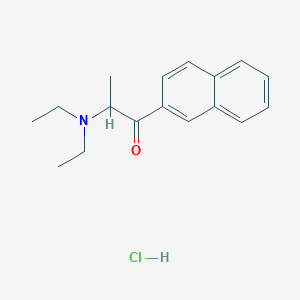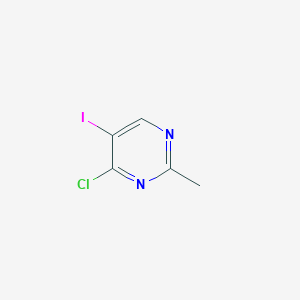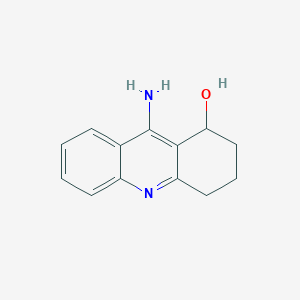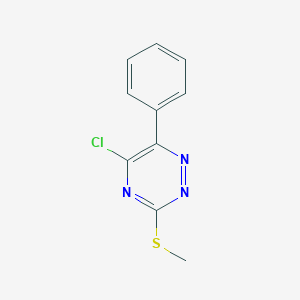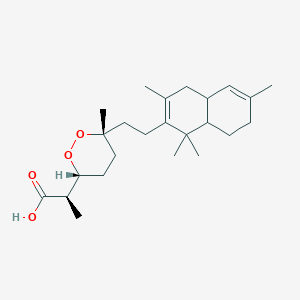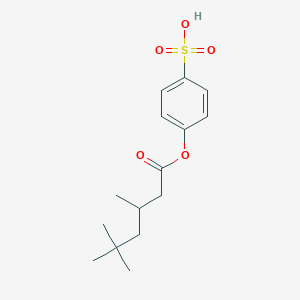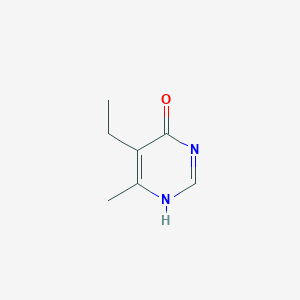
4-Pyrimidinol, 5-ethyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinol, 5-ethyl-6-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a heterocyclic compound that contains a pyrimidine ring with an ethyl and methyl group attached to it. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism Of Action
The mechanism of action of 4-Pyrimidinol, 5-ethyl-6-methyl- is not fully understood. However, it has been shown to interact with various enzymes and receptors in the body, leading to its biological activities. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis.
Biochemical And Physiological Effects
4-Pyrimidinol, 5-ethyl-6-methyl- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial and antifungal properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Pyrimidinol, 5-ethyl-6-methyl- in lab experiments is its ease of synthesis and availability. It can be synthesized using simple methods and is readily available from commercial sources. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 4-Pyrimidinol, 5-ethyl-6-methyl-. One area of research could be to further investigate its potential as a building block in the synthesis of pharmaceuticals and agrochemicals. Another area of research could be to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
Synthesis Methods
The synthesis of 4-Pyrimidinol, 5-ethyl-6-methyl- can be achieved using several methods. One of the most commonly used methods is the reaction of ethyl acetoacetate and guanidine hydrochloride in the presence of a base such as sodium ethoxide. Another method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as potassium hydroxide. Both methods result in the formation of 4-Pyrimidinol, 5-ethyl-6-methyl- with good yields.
Scientific Research Applications
4-Pyrimidinol, 5-ethyl-6-methyl- has been extensively studied for its potential applications in scientific research. It has been shown to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
properties
CAS RN |
103980-63-8 |
|---|---|
Product Name |
4-Pyrimidinol, 5-ethyl-6-methyl- |
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-5(2)8-4-9-7(6)10/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
YFQYHKFLGGGCFR-UHFFFAOYSA-N |
Isomeric SMILES |
CCC1=C(NC=NC1=O)C |
SMILES |
CCC1=C(N=CNC1=O)C |
Canonical SMILES |
CCC1=C(NC=NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



